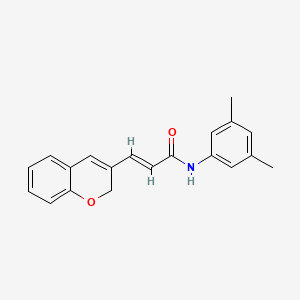
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multistep reactions, starting from specific scaffolds such as indibulin and combretastatin, known for their anti-mitotic agents properties. For instance, Saeedian Moghadam and Amini (2018) synthesized a novel compound through a multistep reaction showing cytotoxic activity against breast cancer cell lines (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using X-ray crystallography, which provides insight into the conformation and bonding within the molecule. Banfield et al. (1987) detailed the structure of a related compound, highlighting the importance of crystal structure determination in understanding the molecular configuration (Banfield, Fallon, & Gatehouse, 1987).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions. Yale and Spitzmiller (1977) explored the reactions of acetoacetamidopyridines with phosgene, demonstrating the formation of novel pyrimidinones through specific reactivity channels (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application in medicinal chemistry. While specific data for "N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide" were not found, related research on similar compounds provides insights into these properties through experimental and computational methods.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential for understanding the behavior of these compounds in biological systems. The study by Kobayashi et al. (2007) on the synthesis and properties of related pyridopyrimidinone derivatives offers insights into the chemical nature and potential reactivity of such compounds (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).
科学的研究の応用
1. Anticonvulsant Applications
N-(3,4-dimethoxyphenyl)-2-{[2-methyl-6-(pyridin-2-yl)-pyrimidin-4-yl]thio}acetamide, known as Epirimil, shows potential as an anticonvulsant. Research suggests its effectiveness against PTZ and MES-induced seizures in rats and mice. Epirimil is characterized as low toxic and does not significantly impact animals' psycho-emotional activity or anxiety levels (Severina et al., 2020).
2. Cytotoxic Activity in Cancer Research
Compounds derived from N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide show promising cytotoxic activity against various cancer cell lines. A study found good cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cell lines, indicating potential for cancer treatment (Saeedian Moghadam & Amini, 2018).
3. Antidepressant and Nootropic Potential
N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for antidepressant and nootropic activities. Certain compounds in this class have shown significant antidepressant activity, indicating their potential for treating depression and cognitive disorders (Thomas et al., 2016).
4. Antibacterial and Antimicrobial Properties
Various derivatives of N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit good antimicrobial activity against a range of bacteria and fungi, making them candidates for further investigation in the field of infectious diseases (Hossan et al., 2012).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-8-19(26)24(20(22-13)14-4-6-21-7-5-14)12-18(25)23-15-9-16(27-2)11-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIQNUCSNKVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

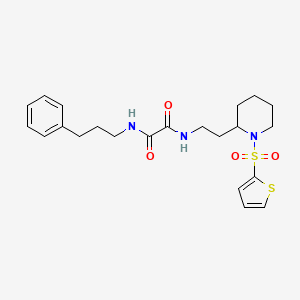
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)


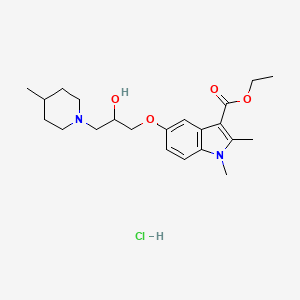

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)
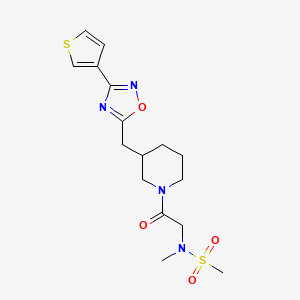
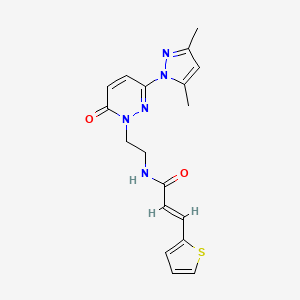
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

